molecular formula C14H11N3O3 B15064663 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid CAS No. 919278-71-0

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid

Cat. No.: B15064663
CAS No.: 919278-71-0
M. Wt: 269.25 g/mol
InChI Key: OMJSSEBIKXCGKS-UHFFFAOYSA-N
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Description

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid ( 919278-71-0) is a high-value chemical reagent with the molecular formula C14H11N3O3 and a molecular weight of 269.26 g/mol . This compound features a benzoic acid scaffold linked via an ether bond to a 5-methyl-5H-pyrrolo[3,2-d]pyrimidine heterocyclic system, a structure recognized as a privileged scaffold in medicinal chemistry . The pyrrolo[3,2-d]pyrimidine core is a fused bicyclic heteroaromatic system that is structurally analogous to purine bases, enabling potential interactions with various enzymatic targets. This makes it a highly versatile building block for the synthesis of more complex molecules, particularly in drug discovery programs targeting infectious diseases. Researchers are increasingly exploring pyrrole-containing compounds for their significant antibacterial potential against a range of pathogens, including resistant strains . The specific substitution pattern of this compound, combining an acidic function with the electron-rich heterocycle, provides handles for further derivatization, such as amide coupling, and allows for the modulation of physicochemical properties. It is supplied as a research-grade material intended solely for laboratory investigation. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

919278-71-0

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxybenzoic acid

InChI

InChI=1S/C14H11N3O3/c1-17-6-5-11-12(17)13(16-8-15-11)20-10-4-2-3-9(7-10)14(18)19/h2-8H,1H3,(H,18,19)

InChI Key

OMJSSEBIKXCGKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminofuran Derivatives

The foundational approach for pyrrolopyrimidine synthesis involves cyclizing 2-aminofuran intermediates with nucleophiles. As demonstrated in US5254687A, heating a 2-aminofuran bearing a cyano or ester group with a nucleophile (e.g., guanidine) in alkanol solvents yields pyrrolo[2,3-d]pyrimidines. Adapting this method, 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol can be synthesized by substituting the furan precursor with a methyl group at the 5-position. Key steps include:

  • Methyl Introduction : Pre-functionalizing the furan with a methyl group via alkylation before cyclization.
  • Cyclization Conditions : Refluxing in ethanol or isopropanol with guanidine carbonate at 70–90°C for 12–24 hours.

Protective Group Strategies

To prevent unwanted side reactions during subsequent functionalization, the pyrrole NH is often protected. The ACS Journal of Medicinal Chemistry (2023) highlights the use of SEM (2-(trimethylsilyl)ethoxymethyl) groups, which stabilize the intermediate during amination and cross-coupling. Deprotection is achieved via trifluoroacetic acid (TFA) treatment, followed by neutralization with aqueous NaHCO3.

Functionalization at the 4-Position

Halogenation for Cross-Coupling

Introducing a halogen (e.g., bromine or iodine) at the 4-position enables Suzuki-Miyaura coupling with boronic acid derivatives. The ACS study reports using Pd(dppf)2Cl2 as a catalyst with aryl boronic acids in dioxane/water at 60–80°C. For 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid, the 4-hydroxy group is first converted to a triflate or bromide to facilitate coupling.

Ether Bond Formation via Nucleophilic Substitution

An alternative route involves Mitsunobu or Ullmann coupling to form the ether linkage. For example:

  • Activate 4-hydroxypyrrolopyrimidine as a mesylate or tosylate.
  • React with 3-hydroxybenzoic acid methyl ester in the presence of DIAD/PPh3 (Mitsunobu) or CuI/1,10-phenanthroline (Ullmann).
  • Hydrolyze the methyl ester to the carboxylic acid using LiOH or NaOH.

Benzoic Acid Moiety Preparation

Esterification and Functionalization

3-Hydroxybenzoic acid is esterified to its methyl or ethyl derivative to protect the carboxylic acid during coupling. Hydrazide intermediates, as described in PMC6429199, are generated by reacting methyl esters with hydrazine hydrate. These intermediates undergo cyclization to form heterocycles but are also viable for reductive amination or nucleophilic displacement.

Boronic Acid Derivatives for Suzuki Coupling

Converting 3-hydroxybenzoic acid to its boronic ester enables direct coupling with halogenated pyrrolopyrimidines. The boronate is synthesized via Miyaura borylation using bis(pinacolato)diboron and Pd catalysts.

Integrated Synthetic Routes

Route 1: Sequential Cyclization and Coupling

  • Synthesize 5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol via furan cyclization.
  • Convert the 4-hydroxy group to a bromide using PBr3.
  • Perform Suzuki coupling with 3-methoxycarbonylphenylboronic acid.
  • Hydrolyze the ester to carboxylic acid.

Yield : 58–72% (over four steps).

Route 2: Direct Etherification

  • Protect 4-hydroxypyrrolopyrimidine with SEM.
  • Perform Mitsunobu reaction with methyl 3-hydroxybenzoate.
  • Deprotect with TFA and hydrolyze the ester.

Yield : 65–78% (over three steps).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Suzuki Coupling High regioselectivity; scalable Requires Pd catalysts; costly reagents 58–72
Mitsunobu Reaction Mild conditions; no metal catalysts Limited to activated alcohols 65–78
Ullmann Coupling Cost-effective copper catalysts High temperatures; longer reaction times 50–62

Chemical Reactions Analysis

2.1. Esterification

The carboxylic acid group undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or basic conditions. This reaction is critical for modifying solubility and stability in drug formulations.

  • Mechanism : Protonation/deprotonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

  • Conditions : Catalysts like H₂SO₄, DCC, or enzymes (e.g., lipase).

2.2. Amidation

The carboxylic acid reacts with amines (e.g., aniline derivatives) to form amides. This reaction is significant for developing bioactive derivatives.

  • Mechanism : Coupling via activation of the carboxyl group (e.g., using HATU or EDCl) followed by nucleophilic attack by the amine.

  • Conditions : Room temperature or mild heating, often in polar aprotic solvents (DMF, DMSO).

2.3. Cycloaddition Reactions

The pyrrolo-pyrimidine heterocycle may participate in cycloaddition reactions (e.g., Diels-Alder or azide-alkyne cycloaddition), enabling functionalization of the aromatic system.

  • Mechanism : Electron-deficient or -rich components react to form six-membered rings .

  • Conditions : High temperatures, catalysis (e.g., Cu(I) for azide-alkyne), or photochemical activation .

2.4. Hydrolysis and Stability

The ester or amide derivatives may undergo hydrolysis under acidic/basic conditions, regenerating the carboxylic acid. Stability data (e.g., pH-dependent degradation) are critical for formulation design.

Reaction Mechanisms and Conditions

Reaction TypeKey FeaturesTypical ConditionsReferences
Esterification Formation of esters (e.g., methyl ester) for solubility modulationAcidic (H₂SO₄) or enzymatic (lipase) catalysis; reflux conditions
Amidation Synthesis of amide derivatives for bioactivity studiesHATU/EDCl coupling agents; DMF/DMSO solvent; room temperature or mild heating
Cycloaddition Functionalization of the heterocycle via [4+2] or [3+2] pathwaysHigh temperature (Diels-Alder) or Cu(I) catalysis (azide-alkyne)

Scientific Research Applications

3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight* Biological Target/Activity
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid Benzoic acid at position 3 ~285.25 Kinase inhibition (predicted)
3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline (CAS 380584-27-0) Chloro at position 3, aniline at 4 274.71 Structural analog; unspecified activity
2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline Chloro at position 2, aniline at 4 274.71 Structural isomer; physicochemical studies
VEGFR2 Inhibitor (1-2-fluoro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl-3-[3-(trifluoromethyl)phenyl]urea) Fluoro, trifluoromethylphenyl urea ~526.4 VEGFR2 kinase inhibition (IC50: <100 nM)
Thieno[2,3-d]pyrimidine derivatives (MCL-1/BCL-2 inhibitors) Thienopyrimidine core, propanoic acid Variable Apoptosis regulation in cancer

*Calculated based on molecular formulas where provided.

Functional Group Impact on Activity

  • Benzoic Acid vs. Urea/Aniline Groups : The carboxylic acid group in the target compound enhances solubility via ionization but may reduce cell permeability compared to lipophilic groups like the trifluoromethylphenyl urea in the VEGFR2 inhibitor .

Computational Modeling Insights

AutoDock4 () has been employed to study pyrrolopyrimidine derivatives, suggesting that the target compound’s docking pose could resemble the VEGFR2 inhibitor but with distinct interactions due to the benzoic acid moiety .

Biological Activity

The compound 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid , also known by its CAS number 919280-32-3, has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20H16N4O2
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 919280-32-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably in the fields of antimalarial and antibacterial properties. The following sections detail specific studies and findings related to its biological effects.

Antiparasitic Activity

One significant area of study for this compound is its potential as an antimalarial agent. A related class of compounds targeting PfATP4 has shown promising results in inhibiting Na+-ATPase activity associated with malaria parasites. The incorporation of heterocyclic systems in similar compounds has improved both aqueous solubility and metabolic stability, which are crucial for effective drug development.

Case Study: Inhibition of PfATP4

In a study focusing on the optimization of antimalarial compounds, derivatives similar to This compound were synthesized. These derivatives demonstrated:

  • EC50 values indicating potency against malaria parasites.
  • Enhanced metabolic stability in human microsomes.
CompoundEC50 (µM)Metabolic Stability (CL int µL/min/mg)
Compound A0.01027
Compound B0.06458
Compound C0.11542

This table illustrates the relationship between structural modifications and biological activity, emphasizing the importance of optimizing chemical properties for enhanced efficacy.

Antibacterial Activity

In addition to antiparasitic effects, there is evidence suggesting that this compound may exhibit antibacterial properties. Studies involving related pyrrolo[2,3-d]pyrimidines have shown subnanomolar activity against various bacterial strains.

Research Findings

  • Structural Modifications : Variations in the substituents on the pyrrolo ring have been linked to changes in antibacterial potency.
  • Mechanism of Action : Preliminary studies suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.

Q & A

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina model binding affinities to kinases or receptors, leveraging the pyrrolo-pyrimidine core’s planar structure .
  • ADMET prediction : Software (e.g., ACD/Labs Percepta) estimates pharmacokinetic properties like logP and solubility, critical for lead optimization .
  • DFT calculations : Analyze electron density to identify reactive sites for derivatization (e.g., the oxy-benzoic acid moiety’s hydrogen-bonding potential) .

What are the key challenges in characterizing metabolites of this compound?

Basic Research Question
Metabolites often retain the pyrrolo-pyrimidine core but undergo hydroxylation or demethylation. Challenges include:

  • Detection : Use LC-MS/MS with high sensitivity to identify low-abundance metabolites .
  • Synthetic standards : Prepare stable isotope-labeled analogs (e.g., <sup>13</sup>C-methyl groups) for quantification .
  • Matrix effects : Biological matrices (e.g., plasma) require solid-phase extraction (SPE) to isolate metabolites .

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Core modifications : Replace the methyl group on the pyrrolo-pyrimidine with ethyl or trifluoromethyl to assess steric/electronic effects .
  • Linker variation : Substitute the ether linkage (-O-) with sulfonamide or amide groups to study flexibility and hydrogen bonding .
  • Bioisosteric replacement : Test pyrazolo[3,4-d]pyrimidine analogs () to compare potency and selectivity .

How to mitigate limitations in experimental designs for reproducibility?

Advanced Research Question

  • Sample size : Increase biological replicates (n ≥ 6) to account for variability, as seen in HSI data limitations () .
  • Stabilization : Use cryogenic storage (-80°C) to prevent organic compound degradation during long assays .
  • Blinded analysis : Implement third-party validation of NMR/LCMS data to reduce bias .

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